molecular formula C8H9ClFN B8544538 2-Chloro-3-(1-fluoro-1-methylethyl)pyridine

2-Chloro-3-(1-fluoro-1-methylethyl)pyridine

Cat. No. B8544538
M. Wt: 173.61 g/mol
InChI Key: RDRSCRKWVRFRQG-UHFFFAOYSA-N
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Patent
US07329659B2

Procedure details

To a solution of 2-(2-chloro-3-pyridinyl)propan-2-ol (1 g; 5.83 mmol) in dichloromethane (10 mL) cooled to −70° C. was added diethylaminosulphur trifluoride (1.1272 g; 0.857 mL; 6.993 mmol) dropwise. On completion of the addition the reaction mixture was allowed to warm to room temperature and stir for 30 min. TLC showed starting material consumed. The reaction mixture was poured onto sodium carbonate solution and extracted with dichloromethane. The dichloromethane extracts were combined, washed with water, dried over magnesium sulphate filtered and evaporated under reduced pressure to give an oil. Yield=0.9 g. 1H NMR (360 MHz) DMSO-d6 δ: 1.83 (3H, s), 1.89 (3H, s), 7.30 (1H, dd, J 4.6 and 7.7 Hz), 8.00 (1H, dd, J 1.9 and 7.9 Hz), 8.34 (1 H, dd, J 1.9 and 4.7 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.857 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8](O)([CH3:10])[CH3:9])=[CH:6][CH:5]=[CH:4][N:3]=1.C(N(S(F)(F)[F:18])CC)C>ClCCl>[Cl:1][C:2]1[C:7]([C:8]([F:18])([CH3:10])[CH3:9])=[CH:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=CC=C1C(C)(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.857 mL
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On completion of the addition the reaction mixture
CUSTOM
Type
CUSTOM
Details
consumed
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto sodium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=NC=CC=C1C(C)(C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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